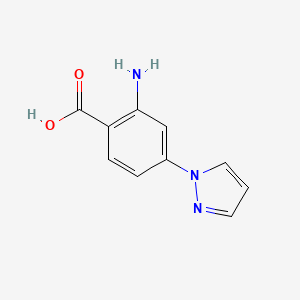

2-Amino-4-(1H-pyrazol-1-YL)benzoic acid

Description

Properties

IUPAC Name |

2-amino-4-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-9-6-7(13-5-1-4-12-13)2-3-8(9)10(14)15/h1-6H,11H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCADMJGMKMNLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695705 | |

| Record name | 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-55-7 | |

| Record name | Benzoic acid, 2-amino-4-(1H-pyrazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Pyrazole-Containing Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Physical Properties of 2-Amino-4-(1H-pyrazol-1-YL)benzoic Acid

In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the design of novel therapeutics. When integrated with a benzoic acid moiety, specifically forming structures like this compound, the resulting molecule becomes a highly valuable building block for drug development.

This guide provides a comprehensive overview of the physical properties of this compound (CAS No. 1186663-55-7).[2] While specific experimental data for this compound is not extensively published, this paper will leverage data from closely related analogs and established principles of physical organic chemistry to provide a robust profile for researchers and drug development professionals. Understanding these fundamental properties is critical for predicting the compound's behavior in biological systems, optimizing its formulation, and guiding its application in synthetic protocols. The exploration of such molecules is driven by their potential as antibacterial and anticancer agents, making a thorough characterization of their physical properties a crucial first step in their journey from the lab to the clinic.[3][4]

Molecular Structure and Core Physicochemical Properties

The foundational attributes of a molecule dictate its macroscopic behavior. For this compound, its structure brings together three key functional groups: a carboxylic acid, an aromatic amine, and a pyrazole ring. This combination imparts a unique set of properties that are essential for its function as a versatile chemical intermediate.

| Property | Value | Source(s) |

| CAS Number | 1186663-55-7 | [2] |

| Molecular Formula | C₁₀H₉N₃O₂ | [2] |

| Molecular Weight | 203.2 g/mol | [2] |

| Appearance | Off-white crystalline powder (Expected) | [5] |

| Melting Point | Not available. Expected to be a solid with a relatively high melting point, typical for crystalline organic acids. | [2] |

| Boiling Point | Not available. Likely to decompose before boiling at atmospheric pressure. | [2] |

| Solubility | Not available. Expected to have low solubility in water, and higher solubility in polar organic solvents like DMSO and DMF. | [2] |

Structural Diagram

Caption: Chemical structure of this compound.

Spectroscopic Profile

The spectroscopic signature of a molecule is its fingerprint, providing unambiguous confirmation of its identity and insights into its electronic environment. While a definitive spectrum for this compound is not publicly available, we can predict its key features based on the analysis of its constituent functional groups and data from analogous structures.[6][7]

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the presence of two aromatic rings. The following table outlines the anticipated chemical shifts (δ) in ppm, multiplicities, and couplings.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrazole H | 7.5 - 8.5 | d, t, d | The three protons on the pyrazole ring will likely appear as distinct signals in the downfield region. |

| Benzoic Acid H | 6.5 - 8.0 | m | The protons on the benzoic acid ring will show a complex splitting pattern due to the two substituents. |

| -NH₂ | 5.0 - 6.0 | br s | The amino protons typically appear as a broad singlet and can exchange with D₂O. |

| -COOH | 11.0 - 13.0 | br s | The carboxylic acid proton is highly deshielded and appears as a broad singlet, which also exchanges with D₂O. |

Expected ¹³C NMR Spectral Data

The carbon NMR will provide information on the carbon skeleton of the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |

| -COOH | 165 - 175 | The carboxylic acid carbon is the most downfield signal. |

| Aromatic C | 110 - 150 | The ten carbons of the pyrazole and benzene rings will appear in this region. Carbons attached to nitrogen or the carboxylic acid group will be further downfield. |

Expected Infrared (IR) Spectral Data

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H (Amine) | 3300 - 3500 | Medium, two bands |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C, C=N (Aromatic) | 1450 - 1600 | Medium to Strong |

Experimental Methodologies

The synthesis and characterization of novel chemical entities like this compound require robust and reproducible experimental protocols. The following sections detail generalized procedures for its synthesis and the determination of its key physical properties.

Synthesis Protocol: A Generalized Approach

The synthesis of pyrazole-substituted benzoic acids often involves a multi-step process. A common strategy is the condensation of a hydrazine derivative with a β-dicarbonyl compound, followed by functional group manipulations on the benzoic acid portion.[3][8]

References

- 1. 1015846-04-4 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid AKSci 7314FF [aksci.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections [mdpi.com]

- 8. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

"2-Amino-4-(1H-pyrazol-1-YL)benzoic acid" CAS number lookup

An In-Depth Technical Guide to 2-Amino-4-(1H-pyrazol-1-yl)benzoic Acid

Introduction

This compound stands as a significant heterocyclic compound, integrating three key pharmacophores: an aminobenzoic acid scaffold, a pyrazole ring, and an aniline-like linkage. This molecular architecture makes it a versatile building block in medicinal chemistry and drug discovery. The pyrazole nucleus, a five-membered diazole, is a privileged scaffold found in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] The aminobenzoic acid moiety, particularly the para-aminobenzoic acid (PABA) backbone, is a well-established starting point for synthesizing molecules with a wide range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties.[3] This guide provides a comprehensive overview of the compound's profile, synthesis, potential applications, and relevant experimental methodologies for researchers in the field.

Compound Profile

A clear identification of the target compound is the foundation of any research endeavor. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1186663-55-7 | [4] |

| Molecular Formula | C₁₀H₉N₃O₂ | Calculated |

| Molecular Weight | 203.20 g/mol | Calculated |

| Synonyms | Benzoic acid, 2-amino-4-(1H-pyrazol-1-yl)- | [4] |

Synthesis and Mechanistic Insights

The synthesis of pyrazole-substituted benzoic acids typically involves the strategic coupling of a suitably functionalized benzoic acid precursor with a pyrazole-forming reagent or a pre-formed pyrazole ring. A common and effective method is the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. For the title compound, a logical synthetic pathway involves the reaction of 4-hydrazinobenzoic acid with a suitable three-carbon electrophile that can cyclize to form the pyrazole ring.

The causality behind this choice of reactants lies in the well-established Paal-Knorr synthesis for pyrazoles. The hydrazine group provides the two necessary nitrogen atoms, while the dicarbonyl compound provides the carbon backbone of the five-membered ring. The reaction proceeds via a condensation mechanism, forming a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Below is a generalized workflow for the synthesis of such compounds.

Caption: Generalized synthetic workflow for pyrazole-substituted benzoic acids.

Core Applications in Drug Discovery

The structural motifs within this compound suggest significant potential across several therapeutic areas. The pyrazole core is a cornerstone in the development of kinase inhibitors for oncology, while aniline-derived pyrazoles have shown potent antibacterial activity.[1][2] The broader class of aminobenzoic acid derivatives has been explored for anti-inflammatory and analgesic effects.[5]

Caption: Potential drug discovery applications derived from the core scaffold.

Antibacterial Activity

A significant body of research highlights that pyrazole derivatives, particularly those linked to a benzoic acid moiety, are potent antibacterial agents.[6][7] Many of these compounds are effective against drug-resistant Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[8][9] The mechanism of action for some analogs has been identified as the inhibition of fatty acid biosynthesis (FAB), a critical pathway for bacterial survival.[2][6] This makes the title compound a prime candidate for development as a narrow-spectrum antibiotic.

Anticancer Potential

Pyrazole derivatives are prevalent in modern oncology, often acting as inhibitors of protein kinases that drive cancer cell proliferation.[10] The structural features of this compound make it an attractive starting point for designing novel kinase inhibitors. The pyrazole can engage in hydrogen bonding within an ATP-binding pocket, while the benzoic acid provides a handle for further functionalization to improve potency and selectivity.

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing

To validate the antibacterial potential of the title compound, a standard microbroth dilution assay to determine the Minimum Inhibitory Concentration (MIC) is essential. This protocol is a self-validating system when appropriate controls are included.

Objective: To determine the MIC of this compound against Staphylococcus aureus.

Materials:

-

This compound (Test Compound)

-

Staphylococcus aureus (e.g., ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Vancomycin (Positive Control)

-

Spectrophotometer or plate reader

Methodology:

-

Preparation of Test Compound Stock: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL). This stock solution will be used for serial dilutions. The use of DMSO is critical for solubilizing organic compounds, but its final concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced toxicity.

-

Bacterial Inoculum Preparation: Culture S. aureus overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plate. The density of the inoculum is crucial for the reproducibility of MIC results.

-

Serial Dilution:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add an appropriate volume of the compound stock solution to the first well to achieve the highest desired test concentration after dilution, and mix.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. This creates a concentration gradient.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Controls (Self-Validation):

-

Positive Control: A row of wells with a known antibiotic (e.g., Vancomycin) undergoing the same serial dilution. This validates that the bacteria are susceptible to a standard antibiotic.

-

Negative Control (Sterility): A well containing only CAMHB to check for contamination.

-

Growth Control: A well containing CAMHB and the bacterial inoculum but no test compound. This ensures the bacteria can grow under the assay conditions.

-

Solvent Control: A well containing bacteria and the highest concentration of DMSO used in the assay to ensure the solvent itself is not inhibitory.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Data Presentation: Exemplary Antibacterial Activity

Based on literature for similar compounds, one could expect the following profile.[7][8]

| Compound | MIC against S. aureus (µg/mL) | MIC against E. faecalis (µg/mL) |

| This compound | 1 - 8 | 2 - 16 |

| Vancomycin (Positive Control) | 0.5 - 2 | 1 - 4 |

Note: These values are hypothetical and serve as an example of expected results for this class of compounds.

Conclusion

This compound is a compound of significant interest for medicinal chemists and drug development professionals. Its composite structure, leveraging the proven utility of the pyrazole and aminobenzoic acid scaffolds, positions it as a promising starting point for the development of novel therapeutics, particularly in the antibacterial and anticancer domains. The synthetic accessibility and potential for diverse functionalization underscore its value as a versatile building block in the ongoing search for new and effective medicines. Further investigation into its specific biological targets and structure-activity relationships is warranted to fully exploit its therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

Spectroscopic Characterization of 2-Amino-4-(1H-pyrazol-1-yl)benzoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid. Designed for researchers and professionals in drug development, this document synthesizes predicted spectroscopic data with field-proven methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Overview

This compound is a multifaceted molecule featuring a benzoic acid core substituted with an amino group and a pyrazole ring. This unique arrangement of aromatic and heterocyclic systems gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization. Understanding the interplay of these functional groups is key to interpreting its NMR, IR, and MS spectra.

// Benzoic Acid Core C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="-0.8,-2!", label="C"]; C4 [pos="0.8,-2!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="0,0!", label="C"];

// Substituents on Benzoic Acid COOH_C [pos="0,3!", label="C", fontcolor="#EA4335"]; O1_COOH [pos="-0.7,3.8!", label="O", fontcolor="#EA4335"]; O2_COOH [pos="0.7,3.8!", label="OH", fontcolor="#EA4335"]; NH2 [pos="2.3,-0.75!", label="NH₂", fontcolor="#4285F4"];

// Pyrazole Ring N1_pz [pos="1.5,-3.2!", label="N", fontcolor="#34A853"]; N2_pz [pos="2.8,-2.5!", label="N", fontcolor="#34A853"]; C3_pz [pos="3.3,-3.8!", label="CH", fontcolor="#34A853"]; C4_pz [pos="2.3,-4.8!", label="CH", fontcolor="#34A853"]; C5_pz [pos="1.3,-4.3!", label="CH", fontcolor="#34A853"];

// Bonds C1 -- C6; C6 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C1 -- COOH_C; COOH_C -- O1_COOH [style=double]; COOH_C -- O2_COOH; C5 -- NH2; C4 -- N1_pz;

N1_pz -- N2_pz; N2_pz -- C3_pz; C3_pz -- C4_pz [style=double]; C4_pz -- C5_pz; C5_pz -- N1_pz;

}

Caption: Molecular Structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display distinct signals for the protons on the benzoic acid and pyrazole rings, as well as the amine and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the substituents. The data presented below is predicted based on analysis of structurally similar compounds.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| COOH | ~12.0 - 13.0 | Singlet (broad) | - | Chemical shift is highly dependent on solvent and concentration. |

| H-pyrazole (H-3') | ~8.2 - 8.4 | Doublet | ~2.0 - 3.0 | |

| H-benzoic (H-6) | ~7.8 - 8.0 | Doublet | ~8.0 - 9.0 | |

| H-pyrazole (H-5') | ~7.7 - 7.9 | Doublet | ~1.0 - 2.0 | |

| H-benzoic (H-5) | ~7.0 - 7.2 | Doublet of doublets | ~8.0 - 9.0, ~2.0 - 3.0 | |

| H-benzoic (H-3) | ~6.8 - 7.0 | Doublet | ~2.0 - 3.0 | |

| H-pyrazole (H-4') | ~6.5 - 6.7 | Triplet | ~2.0 - 3.0 | |

| NH₂ | ~5.0 - 6.0 | Singlet (broad) | - | Chemical shift and appearance can vary with solvent and temperature. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The chemical shifts are predicted based on analogous structures and substituent effects.[1][2][3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| COOH | ~168.0 - 172.0 | Carbonyl carbon, typically deshielded. |

| C-NH₂ (C-2) | ~150.0 - 155.0 | Attached to the electron-donating amino group. |

| C-pyrazole (C-4) | ~145.0 - 150.0 | Attached to the pyrazole ring. |

| C-pyrazole (C-3') | ~140.0 - 142.0 | |

| C-H (C-6) | ~130.0 - 133.0 | |

| C-pyrazole (C-5') | ~128.0 - 130.0 | |

| C-H (C-5) | ~118.0 - 122.0 | |

| C-H (C-3) | ~115.0 - 118.0 | |

| C-H (C-4') | ~108.0 - 112.0 | |

| C-COOH (C-1) | ~105.0 - 110.0 |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a robust method for acquiring high-quality NMR spectra.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (COOH and NH₂).[4][5]

-

Filter the solution through a glass wool plug into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.[4]

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; a [label="Dissolve in DMSO-d6"]; b [label="Filter into NMR Tube"]; a -> b; }

subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; c [label="Tune and Shim"]; d [label="Acquire 1H Spectrum"]; e [label="Acquire 13C Spectrum"]; c -> d -> e; }

subgraph "cluster_proc" { label = "Data Processing"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335"]; f [label="Fourier Transform"]; g [label="Phase and Baseline Correct"]; h [label="Reference Spectra"]; f -> g -> h; }

b -> c [lhead=cluster_acq, ltail=cluster_prep]; e -> f [lhead=cluster_proc, ltail=cluster_acq]; }

Caption: Workflow for NMR data acquisition and processing.Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H, N-H, C=O, C=C, and C-N bonds.

Predicted IR Spectral Data

The expected vibrational frequencies are based on the analysis of similar aromatic and heterocyclic compounds.[1][6][7]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad | Characteristic broad absorption due to hydrogen bonding. |

| N-H stretch (amine) | 3300 - 3500 | Medium | Two bands may be observed for the symmetric and asymmetric stretches. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | |

| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong | Position is indicative of conjugation and hydrogen bonding. |

| C=C stretch (aromatic) | 1550 - 1650 | Medium-Strong | Multiple bands are expected. |

| N-H bend (amine) | 1500 - 1600 | Medium | |

| C-N stretch | 1250 - 1350 | Medium |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient and common method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 - 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Predicted Mass Spectrum Data

Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which is expected to readily form protonated or deprotonated molecular ions.

-

Molecular Formula: C₁₀H₉N₃O₂

-

Exact Mass: 203.0695

-

Predicted ESI-MS (Positive Ion Mode):

-

m/z [M+H]⁺: 204.0768 (Monoisotopic)

-

-

Predicted ESI-MS (Negative Ion Mode):

-

m/z [M-H]⁻: 202.0622 (Monoisotopic)

-

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[2]

Experimental Protocol for MS Data Acquisition

This protocol describes a general method for obtaining ESI-MS data.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Instrument Setup:

-

Use an ESI-MS system, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution measurements.

-

Calibrate the instrument using a known standard.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal of the ion of interest.

-

Acquire spectra in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

For HRMS data, compare the measured exact mass to the theoretical exact mass to confirm the elemental composition.

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of this compound. By combining the predictive power of NMR, IR, and MS with proven experimental protocols, researchers can confidently verify the structure and purity of this compound, a critical step in the drug discovery and development pipeline. The detailed interpretation of the spectral data, grounded in the fundamental principles of spectroscopy and comparison with related structures, ensures a high degree of scientific rigor.

References

- 1. mdpi.com [mdpi.com]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Understanding and Determining the Solubility of 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid

This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of the novel compound, 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular characteristics influencing solubility and presents a robust experimental framework for its precise measurement.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] this compound, a molecule possessing a unique combination of functional groups, presents an interesting case for solubility studies. This guide navigates the foundational principles governing its solubility, outlines a detailed protocol for experimental determination, and provides insights into the factors that can be modulated to optimize its dissolution characteristics. By understanding the interplay of molecular structure and solvent properties, researchers can strategically approach formulation development and preclinical evaluation.

Theoretical Considerations: Predicting Solubility Behavior

The molecular structure of this compound—featuring an aromatic amine, a carboxylic acid, and a pyrazole ring—suggests a complex solubility profile governed by its polarity, hydrogen bonding capacity, and ionization state.

The Influence of Molecular Structure and Polarity

The solubility of a drug is largely dependent on the polarity of the solvent and the solute.[3][4] The presence of both polar (amino and carboxylic acid groups) and non-polar (aromatic rings) regions in this compound indicates that its solubility will vary significantly across different solvents. The principle of "like dissolves like" suggests that polar solvents will be more effective at dissolving this compound than non-polar solvents. The ability of the solute to form hydrogen bonds with the solvent is also a key factor.[3]

Impact of pH on Solubility

Most drugs are weak acids or bases, and their solubility is highly dependent on the pH of the medium.[5] this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino group and pyrazole ring) functionalities.

-

In acidic solutions (low pH): The amino group will be protonated (-NH3+), increasing the molecule's polarity and favoring solubility in aqueous media.

-

In basic solutions (high pH): The carboxylic acid group will be deprotonated (-COO-), which also enhances aqueous solubility.

-

At the isoelectric point (pI): The molecule will exist predominantly as a zwitterion, with both a positive and a negative charge. At this pH, the net charge is zero, and aqueous solubility is typically at its minimum.[6][7]

Understanding the pKa values of the acidic and basic groups is crucial for predicting the pH at which minimum and maximum solubility will occur.

The Role of the Crystalline Form

The solid-state properties of a compound, such as its crystal lattice energy, significantly impact its solubility.[5] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to different solubility profiles for the same molecule. It is imperative to characterize the crystalline form of the material being tested to ensure reproducible results.

Experimental Determination of Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method.[3][5][8] This method involves agitating an excess amount of the solid compound in a specific solvent at a controlled temperature until equilibrium is reached.

Essential Equipment and Reagents

-

This compound (ensure purity and known crystalline form)

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile)

-

Vials with screw caps

-

A constant temperature shaker or incubator

-

A centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm) compatible with the chosen solvents

-

An analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Calibrated pH meter and analytical balance

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[3][5]

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[2][9] Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[2][5]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.[2]

-

Sampling: Carefully withdraw an aliquot of the supernatant. To avoid aspirating any solid particles, it is recommended to filter the sample using a syringe filter that has been pre-saturated with the solution to minimize drug loss due to adsorption.[10]

-

Dilution: If necessary, dilute the filtered sample with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the sample using a validated analytical method, such as HPLC-UV.

-

Data Analysis: Calculate the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Below is a diagram illustrating the experimental workflow for determining solubility using the shake-flask method.

References

- 1. rheolution.com [rheolution.com]

- 2. researchgate.net [researchgate.net]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. pubs.acs.org [pubs.acs.org]

The Vanguard of Discovery: A Technical Guide to Theoretical and Computational Exploration of Pyrazole Derivatives

For Immediate Release

A Deep Dive into the In-Silico World of Pyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry and materials science, celebrated for its wide spectrum of pharmacological activities.[1][2] Derivatives of pyrazole are integral components of numerous therapeutic agents, exhibiting anti-inflammatory, anticancer, antimicrobial, and antiviral properties, among others.[1][3] The versatility of the pyrazole ring system allows for extensive chemical modification, making it a "privileged scaffold" in the quest for novel therapeutic agents.[4] This guide provides an in-depth exploration of the theoretical and computational methodologies that are revolutionizing the study and development of pyrazole derivatives.

Computational chemistry has emerged as an indispensable tool, offering profound insights into the molecular behavior and interactions of these compounds.[5] Techniques such as Density Functional Theory (DFT), molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and Molecular Dynamics (MD) simulations provide a rational framework for designing novel pyrazole derivatives with enhanced efficacy and specificity.[4][5]

Section 1: The Bedrock of a Priori Investigation - Density Functional Theory (DFT)

At the heart of understanding the intrinsic properties of pyrazole derivatives lies Density Functional Theory (DFT). This quantum mechanical method allows for the detailed exploration of a molecule's electronic structure, providing crucial information about its geometry, reactivity, and spectroscopic properties.[5][6]

The "Why" Behind DFT: Causality in Computational Choice

The selection of DFT as a primary investigative tool is rooted in its balance of computational cost and accuracy. It allows researchers to predict a range of molecular properties before embarking on potentially time-consuming and expensive synthetic endeavors. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's reactivity and its ability to participate in chemical reactions.[6][7] The energy gap between HOMO and LUMO, for instance, is a critical indicator of molecular stability.[7]

A Step-by-Step Protocol for DFT-Based Analysis of a Pyrazole Derivative

-

Molecule Building and Geometry Optimization:

-

Construct the 3D structure of the pyrazole derivative using molecular modeling software (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a lower-level theory (e.g., a semi-empirical method) to obtain a reasonable starting structure.

-

Refine the geometry using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)).[8][9] This process finds the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data and vibrational spectra.

-

-

Electronic Property Calculation:

-

Data Analysis and Interpretation:

-

Analyze the output files to extract the calculated properties.

-

Visualize the HOMO and LUMO orbitals to understand the electron distribution and potential sites of interaction.

-

Interpret the MEP map to predict reactivity and intermolecular interactions.

-

Section 2: Charting the Course of Interaction - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] In the context of pyrazole derivatives, it is a powerful tool for predicting the binding mode and affinity of these compounds to a biological target, typically a protein.[5][11]

The Rationale for Docking: Predicting Biological Partnerships

The primary goal of molecular docking is to identify potential drug candidates by simulating the interaction between a small molecule (ligand) and a macromolecular target.[11] This in-silico screening process helps to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline.[3] The scoring functions used in docking programs estimate the binding free energy, providing a rank-ordering of potential ligands.[11]

Workflow for Molecular Docking of Pyrazole Derivatives

Caption: A generalized workflow for molecular docking studies.

A Detailed Protocol for Molecular Docking

-

Target and Ligand Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Generate a 3D structure of the pyrazole derivative and optimize its geometry.

-

-

Binding Site Identification:

-

Define the binding site on the protein. This can be based on the location of a known co-crystallized ligand or predicted using binding site detection algorithms.

-

-

Docking Simulation:

-

Pose Analysis and Scoring:

-

The docking program will generate a series of possible binding poses, each with a corresponding score that estimates the binding affinity.[11]

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the pyrazole derivative and the protein's active site residues.[13]

-

Section 3: From Structure to Activity - Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[3][14] For pyrazole derivatives, QSAR models can be used to predict the activity of unsynthesized compounds and to guide the design of more potent analogs.[3]

The Logic of QSAR: Building Predictive Models

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By identifying the key molecular descriptors that correlate with activity, a predictive model can be built.[14] Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used to develop robust models.[3][15]

Key Steps in a QSAR Study

Caption: A typical workflow for a QSAR study.

A Protocol for a 3D-QSAR (CoMFA/CoMSIA) Study

-

Data Set Preparation:

-

Compile a dataset of pyrazole derivatives with their experimentally determined biological activities (e.g., IC50 values).

-

Align the molecules based on a common scaffold. This is a critical step for 3D-QSAR.

-

-

Descriptor Calculation:

-

For CoMFA, calculate the steric and electrostatic fields around the aligned molecules.

-

For CoMSIA, in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[15]

-

-

Model Building and Validation:

-

Divide the dataset into a training set (to build the model) and a test set (to validate the model).

-

Use a statistical method, such as Partial Least Squares (PLS) regression, to correlate the calculated fields with the biological activities.

-

Validate the model using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).[15]

-

-

Contour Map Analysis:

-

Generate CoMFA and CoMSIA contour maps. These maps visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity.

-

Section 4: The Dance of Molecules - Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of molecules and their interactions.[5][16] For pyrazole derivatives, MD simulations can be used to assess the stability of ligand-protein complexes predicted by docking and to gain a deeper understanding of the binding mechanism.[12][17]

The Imperative of Dynamics: Beyond Static Pictures

While molecular docking provides a static snapshot of a ligand-protein interaction, MD simulations reveal the dynamic nature of this partnership.[16] They can uncover subtle conformational changes in both the ligand and the protein upon binding, as well as the role of solvent molecules in mediating the interaction.[16] This information is crucial for a more accurate assessment of binding affinity and for the rational design of improved inhibitors.

A Protocol for MD Simulation of a Pyrazole-Protein Complex

-

System Setup:

-

Start with the docked complex of the pyrazole derivative and the target protein.

-

Place the complex in a simulation box filled with a chosen water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble). This allows the system to relax to a stable state.

-

-

Production Run:

-

Run the simulation for a desired length of time (typically tens to hundreds of nanoseconds).[17] During this production run, the trajectory of all atoms in the system is saved at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate various properties, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the binding free energy using methods like MM/PBSA.[17]

-

Quantitative Data Summary

| Computational Method | Key Outputs | Typical Application for Pyrazole Derivatives |

| Density Functional Theory (DFT) | HOMO-LUMO energies, MEP, optimized geometry, vibrational frequencies.[6][7] | Assessing reactivity, stability, and spectroscopic properties.[5][6] |

| Molecular Docking | Binding pose, binding affinity (scoring function).[11] | Predicting binding modes to biological targets and virtual screening.[1][18] |

| QSAR | Predictive mathematical model, contour maps (for 3D-QSAR).[3][15] | Predicting the activity of new derivatives and guiding lead optimization.[14][19] |

| Molecular Dynamics (MD) | Trajectory of atomic motion, RMSD, RMSF, binding free energy.[12][17] | Assessing the stability of ligand-protein complexes and refining binding hypotheses.[17][20] |

Conclusion

The integration of theoretical and computational methods has profoundly impacted the study of pyrazole derivatives.[5] From elucidating their fundamental electronic properties with DFT to predicting their biological targets through molecular docking and QSAR, and finally, understanding the dynamics of their interactions with MD simulations, these in-silico tools provide a powerful and cost-effective approach to drug discovery and materials science.[3][5] As computational power continues to grow and methodologies become more refined, the role of these techniques in accelerating the development of novel and effective pyrazole-based compounds is set to expand even further.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. ijrpr.com [ijrpr.com]

- 4. benchchem.com [benchchem.com]

- 5. eurasianjournals.com [eurasianjournals.com]

- 6. science.su.edu.krd [science.su.edu.krd]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 3D-QSAR, molecular docking and molecular dynamics analysis of pyrazole derivatives as MALT1 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]

- 17. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]

- 19. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, evaluation, molecular dynamics simulation and targets identification of novel pyrazole-containing imide derivatives | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid

Abstract

The compound 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: anthranilic acid and N-substituted pyrazole. While direct biological data on this specific molecule is not yet publicly available, a comprehensive analysis of its structural motifs provides a strong foundation for hypothesizing its potential therapeutic applications. This guide synthesizes the extensive research on related pyrazole and aminobenzoic acid derivatives to propose and detail potential therapeutic targets in oncology, inflammation, and infectious diseases. For each proposed target, we outline a scientifically rigorous, step-by-step experimental workflow for validation, complete with detailed protocols and logical frameworks. This document is intended to serve as a strategic roadmap for researchers and drug development professionals seeking to elucidate the therapeutic potential of this promising compound.

Introduction: A Molecule of Inferred Potential

The rational design of novel therapeutics often begins with the strategic combination of known pharmacophores. This compound is a prime example of such a strategy, integrating the structural features of ortho-aminobenzoic acid (anthranilic acid) and a 1-substituted pyrazole ring. Anthranilic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2]. The pyrazole nucleus is also a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with applications ranging from anti-inflammatory to anticancer and antimicrobial therapies[3][4][5].

The confluence of these two moieties suggests that this compound may engage with a variety of biological targets. This guide will explore three high-probability therapeutic areas: oncology, with a focus on kinase inhibition; chronic inflammation, targeting key enzymatic mediators; and infectious diseases, with an emphasis on novel antibacterial mechanisms.

Proposed Therapeutic Target Area 1: Oncology - Kinase Inhibition

Rationale: Both pyrazole and aminobenzoic acid derivatives have independently been shown to exhibit potent anticancer activity, frequently through the inhibition of protein kinases that are critical for tumor growth and survival. Pyrazole-containing compounds are central to many kinase inhibitors, including those targeting Janus Kinase (JAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R)[6][7]. Anthranilic acid derivatives have been reported to induce apoptosis and inhibit key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway in cancer cells[8]. Therefore, it is plausible that this compound could function as a kinase inhibitor.

Hypothetical Target: Janus Kinase (JAK) Family

The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, particularly hematological malignancies and some solid tumors. Selective inhibition of JAK family members, especially JAK1, is a validated therapeutic strategy[6].

Postulated Mechanism of Action

We hypothesize that this compound acts as an ATP-competitive inhibitor of JAK1. The pyrazole and benzoic acid moieties may form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of STAT proteins.

Experimental Validation Workflow

A tiered approach is recommended to validate this hypothesis, starting with broad screening and progressing to specific, mechanistic studies.

Detailed Experimental Protocols

Protocol 2.4.1: Tier 1 - Cell Proliferation Assay (MTT Assay)

-

Cell Culture: Culture a JAK-dependent cell line (e.g., HEL cells) in appropriate media supplemented with 10% FBS and antibiotics.

-

Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known JAK inhibitor like Ruxolitinib).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.

Protocol 2.4.2: Tier 3 - Western Blot for Phospho-STAT3

-

Cell Treatment: Treat the JAK-dependent cells with varying concentrations of the test compound for 2-4 hours.

-

Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the reduction in p-STAT3 levels relative to total STAT3.

Proposed Therapeutic Target Area 2: Inflammation - COX-2 Inhibition

Rationale: The anthranilic acid scaffold is the backbone of fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs) which are known inhibitors of cyclooxygenase (COX) enzymes. Pyrazole derivatives are also well-documented for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors[9]. The combination of these two pharmacophores suggests a strong potential for COX-2 inhibition.

Hypothetical Target: Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme that catalyzes the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammatory symptoms while minimizing gastrointestinal side effects.

Postulated Mechanism of Action

We propose that this compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2. The acidic benzoic acid moiety may interact with key arginine residues in the active site, while the pyrazole ring could occupy a hydrophobic side pocket, contributing to its potency and selectivity.

Experimental Validation Workflow

Detailed Experimental Protocols

Protocol 3.4.1: Tier 1 - COX-1/COX-2 Inhibition Assay

-

Assay Principle: Utilize a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical) that measures the peroxidase activity of COX.

-

Procedure: Follow the manufacturer's protocol. Typically, this involves incubating recombinant human COX-1 or COX-2 with the test compound and arachidonic acid.

-

Detection: The production of Prostaglandin G2 is detected by a colorimetric or fluorometric probe.

-

Analysis: Calculate the IC50 values for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Protocol 3.4.2: Tier 2 - LPS-stimulated PGE2 Production Assay

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.

-

Treatment: Seed cells in a 24-well plate. Pre-treat with this compound for 1 hour, then stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGE2 Measurement: Measure the concentration of Prostaglandin E2 (PGE2) in the supernatant using a competitive ELISA kit.

-

Analysis: Determine the dose-dependent inhibition of PGE2 production by the test compound.

Proposed Therapeutic Target Area 3: Infectious Diseases - Antibacterial Activity

Rationale: Pyrazole-containing compounds have demonstrated significant antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA)[10][11]. Aminobenzoic acid derivatives are also known for their antimicrobial properties[12][13]. The combination of these scaffolds could lead to a novel antibacterial agent.

Hypothetical Target: Bacterial Fatty Acid Biosynthesis (FAS-II)

The bacterial fatty acid synthesis (FAS-II) pathway is essential for bacterial survival and is distinct from the mammalian FAS-I pathway, making it an attractive target for selective antibacterial drugs.

Postulated Mechanism of Action

We hypothesize that this compound inhibits a key enzyme in the FAS-II pathway, such as FabI (enoyl-acyl carrier protein reductase) or another component of the elongase complex. This would disrupt bacterial membrane integrity and lead to cell death.

Experimental Validation Workflow

Detailed Experimental Protocols

Protocol 4.4.1: Tier 1 - Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including S. aureus (including MRSA), E. coli, and P. aeruginosa.

-

Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4.4.2: Tier 2 - Macromolecular Synthesis Assay

-

Principle: This assay determines which major biosynthetic pathway is inhibited by the compound by measuring the incorporation of radiolabeled precursors.

-

Precursors: Use [3H]-thymidine (DNA), [3H]-uridine (RNA), [3H]-leucine (protein), N-acetyl-[3H]-glucosamine (cell wall), and [14C]-acetate (fatty acids).

-

Procedure: Grow bacteria to mid-log phase. Add the test compound at a concentration of 4x MIC. At various time points, add the radiolabeled precursors to aliquots of the culture.

-

Measurement: After a short incubation, precipitate the macromolecules with trichloroacetic acid, collect on a filter, and measure the incorporated radioactivity by liquid scintillation counting.

-

Analysis: A specific and rapid cessation of [14C]-acetate incorporation would suggest inhibition of the FAS-II pathway.

Quantitative Data from Related Compounds

To provide context for the proposed experiments, the following table summarizes the reported activities of structurally related pyrazole and aminobenzoic acid derivatives.

| Compound Class | Target/Activity | Reported Potency (IC50/MIC) | Reference |

| Pyrazole Derivatives | JAK1 Inhibition | IC50 in nM range | [6] |

| Pyrazole Derivatives | IGF-1R Inhibition | IC50 in nM range | [7] |

| Pyrazole Derivatives | Anti-inflammatory (COX) | Varies, some with high selectivity for COX-2 | [9] |

| 4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | Antibacterial (Staphylococci, Enterococci) | MIC as low as 0.78 µg/mL | [11] |

| Anthranilic Acid Derivatives | Anti-inflammatory (COX) | Varies | [1] |

| Anthranilic Acid Derivatives | Anticancer (various pathways) | IC50 in µM range | [8] |

Conclusion and Future Directions

This compound is a molecule with significant, albeit inferred, therapeutic potential. The strategic combination of the pyrazole and anthranilic acid scaffolds provides a strong rationale for investigating its activity in oncology, inflammation, and infectious diseases. The experimental workflows detailed in this guide offer a clear and logical path forward for elucidating the compound's mechanism of action and identifying its primary therapeutic targets. Successful validation of any of these hypotheses could position this compound as a valuable lead compound for the development of novel therapeutics.

References

- 1. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a Potent, Selective, Orally Bioavailable, and Efficacious Novel 2-(Pyrazol-4-ylamino)-pyrimidine Inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds

Foreword: The Unassuming Ring with Profound Impact

In the vast landscape of heterocyclic chemistry, few scaffolds have demonstrated the versatility and therapeutic significance of the pyrazole ring. This five-membered heterocycle, characterized by two adjacent nitrogen atoms, has journeyed from a 19th-century laboratory discovery to become a cornerstone of modern drug development, agriculture, and materials science. Its unique electronic properties, synthetic accessibility, and ability to serve as a privileged scaffold for interacting with biological targets have cemented its importance. This guide provides a comprehensive exploration of the pyrazole core, tracing its historical roots from its initial synthesis to its evolution into a pharmacologically vital motif. We will delve into the foundational synthetic methodologies, examine the key milestones in the development of pyrazole-based therapeutics, and provide field-proven insights into the causality behind its enduring success.

Part 1: The Pyrazole Core: Structure and Significance

Pyrazole is an aromatic, five-membered heterocyclic organic compound with the molecular formula C₃H₄N₂.[1][2] The ring consists of three carbon atoms and two adjacent nitrogen atoms. This arrangement imparts a unique set of properties that are central to its utility. One nitrogen atom is considered "pyrrole-like" and can act as a hydrogen bond donor, while the other is "pyridine-like" and acts as a hydrogen bond acceptor.[3] This dual nature allows the pyrazole moiety to engage in diverse non-covalent interactions with biological macromolecules, a key reason for its prevalence in medicinal chemistry.[4]

The term 'pyrazole' was first introduced by the German chemist Ludwig Knorr in 1883.[3][5] The numbering of the pyrazole ring begins at the nitrogen atom bearing a hydrogen, proceeding around the ring to give the second nitrogen atom the lowest possible number.[6]

References

- 1. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

The Strategic Synthesis of 2-Amino-4-(1H-pyrazol-1-yl)benzoic Acid Derivatives: A Technical Guide for Medicinal Chemists

Abstract

The 2-amino-4-(1H-pyrazol-1-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique arrangement of a pyrazole ring appended to an anthranilic acid moiety offers a versatile platform for designing selective and potent drug candidates. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing the core structure of this compound, along with its diverse derivatives and analogues. We will delve into the mechanistic rationale behind key synthetic transformations, provide detailed experimental protocols, and discuss the structure-activity relationships that guide the design of novel therapeutic agents.

Introduction: The Significance of the Pyrazolyl-Anthranilate Scaffold

The fusion of a pyrazole ring with a benzoic acid framework, particularly the anthranilic acid motif, has garnered considerable attention in drug discovery. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a feature that allows them to act as versatile pharmacophores capable of engaging in various biological interactions.[1][2] The pyrazole nucleus is a cornerstone of many approved drugs, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5]

The this compound core, in particular, combines the favorable properties of pyrazoles with the synthetic handles of anthranilic acid. The amino and carboxylic acid groups on the benzoic acid ring provide convenient points for further chemical modification, enabling the exploration of a vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will provide researchers and drug development professionals with the necessary tools to synthesize and explore this promising class of compounds.

Synthesis of the Core Structure: this compound

The synthesis of the core this compound structure is a multi-step process that hinges on the formation of the key C-N bond between the pyrazole and benzoic acid rings. The most logical and efficient approach involves a cross-coupling reaction between a suitably functionalized benzoic acid derivative and pyrazole. Here, we will detail a robust synthetic route starting from commercially available materials.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two key bond disconnections: the C-N bond between the pyrazole and the benzoic acid, and the ester group of a potential synthetic precursor. This suggests a strategy involving the coupling of a 4-halobenzoic acid derivative with pyrazole, followed by ester hydrolysis.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursor: Methyl 2-amino-4-bromobenzoate

The synthesis of the key precursor, methyl 2-amino-4-bromobenzoate, can be achieved from 4-bromobenzoic acid.

Caption: Synthetic scheme for the precursor.

Experimental Protocol: Synthesis of Methyl 2-amino-4-bromobenzoate

-

Esterification: To a solution of 4-bromobenzoic acid (10.0 g, 49.7 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (2 mL). Heat the mixture at reflux for 4 hours. After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 4-bromobenzoate as a white solid.[6]

-

Nitration: To a cooled (0 °C) solution of methyl 4-bromobenzoate (8.0 g, 37.2 mmol) in concentrated sulfuric acid (40 mL), add a mixture of concentrated nitric acid (3.2 mL) and concentrated sulfuric acid (8 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Pour the reaction mixture onto ice and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-bromo-2-nitrobenzoate.

-

Reduction: Dissolve the crude methyl 4-bromo-2-nitrobenzoate in ethanol (150 mL) and add tin(II) chloride dihydrate (33.6 g, 149 mmol). Heat the mixture at reflux for 3 hours. After cooling, pour the mixture into a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain methyl 2-amino-4-bromobenzoate.

Core Synthesis: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic and reliable method for forming C-N bonds between aryl halides and N-heterocycles.[5] Copper(I) iodide is a commonly used catalyst for this transformation.

Caption: Synthesis of the core structure.

Experimental Protocol: Synthesis of this compound

-

Coupling Reaction: To a mixture of methyl 2-amino-4-bromobenzoate (2.30 g, 10.0 mmol), pyrazole (0.82 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol) in a sealed tube, add dimethylformamide (DMF, 20 mL) and copper(I) iodide (0.19 g, 1.0 mmol). Heat the mixture at 120 °C for 24 hours. After cooling, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 2-amino-4-(1H-pyrazol-1-yl)benzoate.

-

Ester Hydrolysis: Dissolve the methyl ester (1.5 g) in a mixture of tetrahydrofuran (THF, 20 mL) and water (10 mL). Add lithium hydroxide monohydrate (0.84 g, 20.0 mmol) and stir the mixture at room temperature for 12 hours. Acidify the reaction mixture with 1 M HCl to pH 4-5. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound as a solid.[7]

| Step | Product | Starting Material | Reagents | Yield (%) |

| 1 | Methyl 4-bromobenzoate | 4-Bromobenzoic acid | MeOH, H2SO4 | ~95 |

| 2 | Methyl 2-amino-4-bromobenzoate | Methyl 4-bromobenzoate | 1. HNO3, H2SO4; 2. SnCl2·2H2O | ~60-70 (over 2 steps) |

| 3 | Methyl 2-amino-4-(1H-pyrazol-1-yl)benzoate | Methyl 2-amino-4-bromobenzoate | Pyrazole, CuI, K2CO3 | ~70-80 |

| 4 | This compound | Methyl 2-amino-4-(1H-pyrazol-1-yl)benzoate | LiOH | >90 |

Synthesis of Derivatives and Analogues

The true power of the this compound scaffold lies in its amenability to diversification. Modifications can be introduced on both the pyrazole and the benzoic acid rings to modulate the compound's properties.

Derivatization of the Pyrazole Ring

Substituted pyrazoles can be used in the Ullmann coupling reaction to introduce functionality at various positions of the pyrazole ring.

Caption: Synthesis of pyrazole-substituted analogues.

Experimental Protocol: General Procedure for Pyrazole Derivatization

Follow the procedure outlined in section 2.3, substituting pyrazole with the desired substituted pyrazole (e.g., 3,5-dimethylpyrazole, 4-bromopyrazole).

| Pyrazole Derivative | Resulting Analogue Core |

| 3,5-Dimethylpyrazole | 2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid |

| 4-Bromopyrazole | 2-Amino-4-(4-bromo-1H-pyrazol-1-yl)benzoic acid |

| Ethyl pyrazole-4-carboxylate | 2-Amino-4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid |

The 4-bromo-substituted analogue is particularly useful as it can be further functionalized via Suzuki or other cross-coupling reactions to introduce a wide array of aryl or alkyl groups.

Derivatization of the Benzoic Acid Ring

The amino and carboxylic acid groups of the core structure are prime locations for derivatization.

-

Amide Formation: The carboxylic acid can be readily converted to an amide by coupling with various amines using standard peptide coupling reagents such as HATU or EDC/HOBt.

-

N-Alkylation/N-Arylation of the Amino Group: The 2-amino group can be alkylated or arylated, although care must be taken to avoid competing reactions at the pyrazole nitrogen atoms.

-

Further Aromatic Substitution: Electrophilic aromatic substitution on the benzoic acid ring is also possible, though the directing effects of the existing substituents must be considered.

Caption: Derivatization strategies for the benzoic acid ring.

Alternative Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

While the copper-catalyzed Ullmann reaction is effective, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can offer milder reaction conditions and broader substrate scope.[8]

Caption: Palladium-catalyzed synthesis of the core intermediate.

Experimental Protocol: Palladium-Catalyzed Synthesis

To a mixture of methyl 2-amino-4-bromobenzoate (2.30 g, 10.0 mmol), pyrazole (0.82 g, 12.0 mmol), and cesium carbonate (4.89 g, 15.0 mmol) in a sealed tube, add dioxane (20 mL), palladium(II) acetate (0.045 g, 0.2 mmol), and Xantphos (0.23 g, 0.4 mmol). Heat the mixture at 100 °C for 12 hours. After cooling, filter the reaction mixture through celite and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired product.

Conclusion and Future Perspectives